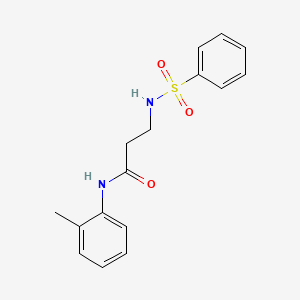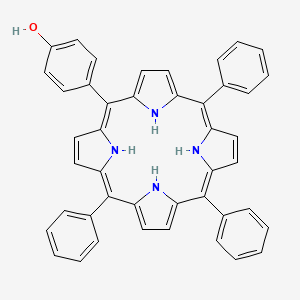
5-(4-Hydroxyphenyl)-10,15,20-triphenyl porphine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Hydroxyphenyl)-10,15,20-triphenyl porphine is a synthetic porphyrin derivative Porphyrins are a class of heterocyclic macrocycle organic compounds, which play a crucial role in various biological processes such as oxygen transport and photosynthesis
Aplicaciones Científicas De Investigación
5-(4-Hydroxyphenyl)-10,15,20-triphenyl porphine has a wide range of scientific research applications:
Direcciones Futuras
The future directions of research on 5-(4-Hydroxyphenyl)-10,15,20-triphenyl porphine could involve its use in various applications. For instance, porphyrins with antioxidant phenol groups in meso positions have been studied for their protective effects on free radical-induced damage of biological substances . Additionally, porphyrin-based materials could be used in photodynamic/photothermal therapy .
Mecanismo De Acción
Target of Action
The primary target of 5-(4-Hydroxyphenyl)-10,15,20-triphenyl porphine is mercury ions (Hg2+) . The compound has a high specificity and sensitivity towards these ions, making it an effective optical sensor .
Mode of Action
This compound interacts with its target by forming a Hg2+ –ionophore complex . This interaction changes the UV-vis absorbance of the sensor, indicating the presence of mercury ions .
Biochemical Pathways
It’s known that the compound has antioxidant properties , suggesting it may interact with pathways involving reactive oxygen species.
Pharmacokinetics
Its solubility in organic solvents like chloroform and dimethyl sulfoxide suggests it could have good bioavailability.
Result of Action
The primary result of the action of this compound is the detection of mercury ions . The compound’s interaction with mercury ions changes the UV-vis absorbance of the sensor, providing a measurable signal .
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the sensor response can be improved by optimizing parameters such as pH and the concentration of the compound and graphene oxide nanosheets in the prepared nanocomposite .
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 5-(4-Hydroxyphenyl)-10,15,20-triphenyl porphine are largely determined by its functional substituents. The hydroxy-substituted tetraphenylporphyrin can be oxidatively electropolymerized, resulting in the formation of C−O−C bonds . This process is similar to the polymerization of simple organic compounds
Cellular Effects
Some studies suggest that porphyrin derivatives show high planarity and affinity for proteins, and can accumulate in cancer cells
Molecular Mechanism
The molecular mechanism of this compound involves the breaking of an OH bond in the phenyl radical, leading to the formation of a phenoxyl radical and radical chain polymerization
Métodos De Preparación
The synthesis of 5-(4-Hydroxyphenyl)-10,15,20-triphenyl porphine typically involves the condensation of pyrrole with substituted benzaldehydes. One common method is the modified Adler method, which involves the direct condensation of pyrrole with 4-hydroxybenzaldehyde under acidic conditions . The reaction is usually carried out in a solvent such as propionic acid at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure higher yields and purity.
Análisis De Reacciones Químicas
5-(4-Hydroxyphenyl)-10,15,20-triphenyl porphine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinone derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reagents like sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield quinone derivatives, while esterification with acyl chlorides can produce esterified porphyrins.
Comparación Con Compuestos Similares
5-(4-Hydroxyphenyl)-10,15,20-triphenyl porphine is unique due to its hydroxyl group, which enhances its antioxidant properties and ability to form hydrogen bonds. Similar compounds include:
5,10,15,20-Tetraphenylporphine: Lacks the hydroxyl group, making it less effective as an antioxidant.
5-(4-Methoxyphenyl)-10,15,20-triphenyl porphine: Contains a methoxy group instead of a hydroxyl group, altering its electronic properties and reactivity.
5-(4-Palmitoyloxyphenyl)-10,15,20-triphenyl porphine: Has a palmitoyloxy group, which increases its lipophilicity and potential for membrane interactions.
These comparisons highlight the unique properties of this compound, making it a valuable compound in various scientific and industrial applications.
Propiedades
IUPAC Name |
4-[(5Z,9Z,15Z,19Z)-10,15,20-triphenyl-21,22,23,24-tetrahydroporphyrin-5-yl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H32N4O/c49-32-18-16-31(17-19-32)44-39-26-24-37(47-39)42(29-12-6-2-7-13-29)35-22-20-33(45-35)41(28-10-4-1-5-11-28)34-21-23-36(46-34)43(30-14-8-3-9-15-30)38-25-27-40(44)48-38/h1-27,45-49H/b41-33-,41-34?,42-35-,42-37?,43-36?,43-38-,44-39?,44-40- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTQKPOBKJUMRX-DETAFOJHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C(N4)C(=C5C=CC(=C(C6=CC=C2N6)C7=CC=CC=C7)N5)C8=CC=C(C=C8)O)C9=CC=CC=C9)N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C/2=C/3\C=C/C(=C(/C4=CC=C(N4)/C(=C\5/C=C/C(=C(/C6=CC=C2N6)\C7=CC=CC=C7)/N5)/C8=CC=C(C=C8)O)\C9=CC=CC=C9)/N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H32N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
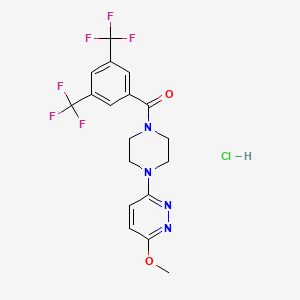
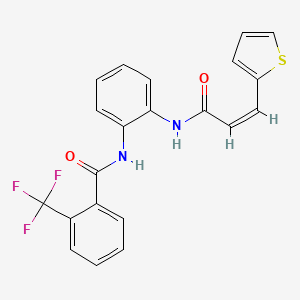
![2,4-Dichloro-N-[3-(furan-2-YL)-3-hydroxypropyl]benzamide](/img/structure/B2981251.png)
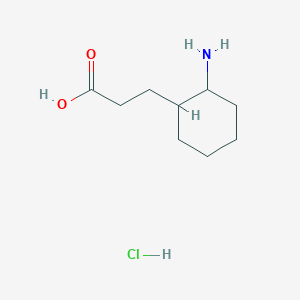

![(E)-N-(6-bromo-3-ethylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2981255.png)
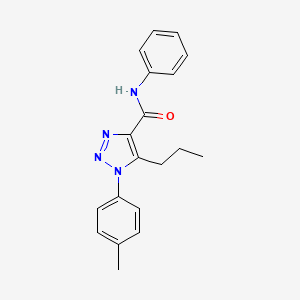
![(E)-N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-3-(furan-2-yl)acrylamide](/img/structure/B2981257.png)
![N-([2,3'-bipyridin]-5-ylmethyl)-4-(thiazol-2-yloxy)benzamide](/img/structure/B2981258.png)
![5-(3,4-dimethylphenyl)-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2981264.png)
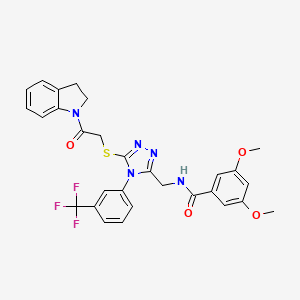
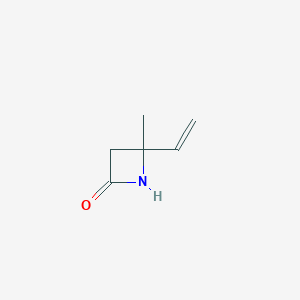
![1-(tert-butyl)-3-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)urea](/img/structure/B2981269.png)
